molecular formula C22H20Cl2FN5O3 B4647207 [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE

Cat. No.: B4647207
M. Wt: 492.3 g/mol
InChI Key: BGSLGYJVUAFQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then attached to the piperazine core through a coupling reaction.

    Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperazine nitrogen atoms.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are often employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or hydroxylamines are typical products.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine-based molecules with potential pharmacological activities.

Biology

In biological research, the compound may be studied for its interactions with various biological targets, such as enzymes, receptors, or ion channels.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of neurological disorders, infections, or cancer. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.

Industry

In industrial applications, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE would depend on its specific biological target. It may act by binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-CHLOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
  • [4-(2-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
  • [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE

Uniqueness

The unique combination of functional groups in [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, or metabolic stability compared to similar compounds.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2FN5O3/c23-18-2-1-3-20(25)17(18)13-27-8-10-28(11-9-27)22(31)16-6-4-15(5-7-16)12-29-14-19(24)21(26-29)30(32)33/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSLGYJVUAFQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE

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